molecular formula C16H13NO5 B12898111 4,6-Dimethoxy-3-(3-nitrophenyl)-1-benzofuran CAS No. 922140-78-1

4,6-Dimethoxy-3-(3-nitrophenyl)-1-benzofuran

Cat. No.: B12898111
CAS No.: 922140-78-1
M. Wt: 299.28 g/mol
InChI Key: ZHGKYYBCPOJUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at positions 4 and 6, and a nitrophenyl group at position 3 on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran can be achieved through various synthetic routes. One common method involves the Sonogashira/Cacchi type cyclization. This method uses commercially available starting materials such as methyl 4-hydroxy-3-iodobenzoate, 4-ethynylanisole, and 3,5-dimethoxy-1-iodobenzene . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-3-(3-nitrophenyl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and nitrophenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

922140-78-1

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

4,6-dimethoxy-3-(3-nitrophenyl)-1-benzofuran

InChI

InChI=1S/C16H13NO5/c1-20-12-7-14(21-2)16-13(9-22-15(16)8-12)10-4-3-5-11(6-10)17(18)19/h3-9H,1-2H3

InChI Key

ZHGKYYBCPOJUEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=CO2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.